molecular formula C14H18N4OS B5570371 1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B5570371
M. Wt: 290.39 g/mol
InChI Key: MAEZIBFCVVAHKE-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is a chemical compound with a unique structure that combines a cyanophenyl group, a morpholine ring, and a thiourea moiety

Scientific Research Applications

1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or morpholine moieties, using reagents such as alkyl halides or acyl chlorides. These reactions can produce a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can be compared with other similar compounds, such as:

    1-(4-Cyanophenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical reactivity and biological activity.

    1-(4-Cyanophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

1-(4-cyanophenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c15-11-12-1-3-13(4-2-12)17-14(20)16-5-6-18-7-9-19-10-8-18/h1-4H,5-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEZIBFCVVAHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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